O(4)-Isopropylthymidine 5'-phosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Deoxyribonucleotides - Thymine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
CAS No. |
100515-08-0 |
|---|---|
Molecular Formula |
C13H23N2O14P3 |
Molecular Weight |
524.25 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2-oxo-4-propan-2-yloxypyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H23N2O14P3/c1-7(2)26-12-8(3)5-15(13(17)14-12)11-4-9(16)10(27-11)6-25-31(21,22)29-32(23,24)28-30(18,19)20/h5,7,9-11,16H,4,6H2,1-3H3,(H,21,22)(H,23,24)(H2,18,19,20)/t9-,10+,11+/m0/s1 |
InChI Key |
JFBLFQYPGSJNIC-HBNTYKKESA-N |
SMILES |
CC1=CN(C(=O)N=C1OC(C)C)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Isomeric SMILES |
CC1=CN(C(=O)N=C1OC(C)C)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1OC(C)C)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Other CAS No. |
100515-08-0 |
Synonyms |
4-IP-TTP O(4)-isopropylthymidine 5'-phosphate |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization in Academic Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating O(4)-Isopropylthymidine 5'-phosphate from its analogs and other cellular components, enabling precise quantification and further structural analysis.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) for Analog Separation
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are the cornerstones for the analysis of modified nucleoside phosphates like this compound. These techniques offer high resolution and sensitivity for separating structurally similar compounds.
In academic research, reversed-phase (RP) HPLC is a common method for separating O4-alkylthymidine derivatives. The separation is typically achieved on a C18 column. nih.govthepharmajournal.com The mobile phase often consists of a buffer, such as triethylammonium (B8662869) acetate (B1210297) or phosphate (B84403) buffer, with an organic modifier like acetonitrile (B52724) or methanol. nih.govthepharmajournal.com The retention of these compounds is sensitive to the pH of the mobile phase, with lower pH generally leading to increased retention for nucleotides on certain stationary phases. nih.govchromforum.org
UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful UPLC-based technique for the separation of highly polar compounds like nucleoside phosphates. researchgate.netnih.gov An amide-based HILIC column can be used to effectively separate nucleotides, nucleosides, and nucleobases in a single run. researchgate.net
| Parameter | HPLC | UPLC/HILIC |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov | HILIC Amide (e.g., 2.1 x 100 mm, 1.7 µm) researchgate.net |
| Mobile Phase A | Aqueous buffer (e.g., 50 mM triethylammonium acetate, pH 6.8) nih.gov | Acetonitrile |
| Mobile Phase B | Acetonitrile or Methanol nih.gov | Aqueous buffer (e.g., ammonium (B1175870) acetate) |
| Detection | UV at 260 nm sielc.com | Mass Spectrometry (MS) |
| Key Advantage | Robust and widely available. | Higher resolution, speed, and sensitivity. researchgate.net |
Gas Chromatography (GC) with Specialized Detection for Metabolites
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility of nucleoside phosphates, derivatization is a mandatory step to convert them into thermally stable and volatile derivatives suitable for GC analysis. mdpi.comnih.govyoutube.com
The most common derivatization method for metabolites like this compound involves a two-step process: methoximation followed by silylation. youtube.com Methoxyimation protects keto and aldehyde groups, while silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens on hydroxyl, carboxyl, and amine groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. mdpi.comnih.gov
Following derivatization, the TMS-derivatives of this compound and its metabolites can be separated on a non-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column. hmdb.ca For detection, a mass spectrometer (MS) is typically used, providing both quantification and structural information. A flame photometric detector (FPD) specific for phosphorus can also be employed for selective detection of phosphorus-containing compounds. While specific GC methods for this compound are not detailed in the literature, the general approach for organophosphate metabolites is well-established. nih.gov
| Derivatization Step | Reagent | Purpose |
| Methoximation | Methoxyamine hydrochloride in pyridine (B92270) mdpi.com | Protects keto/aldehyde groups, reduces isomers. youtube.com |
| Silylation | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) mdpi.comnih.gov | Increases volatility by replacing active hydrogens with TMS groups. youtube.com |
Thin-Layer Chromatography (TLC) for Screening Applications
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective screening technique for the qualitative analysis of modified DNA adducts, including O4-alkylated thymidines. nih.govbibliotekanauki.pl In the context of academic research, TLC is often used in the ³²P-postlabeling assay to separate radiolabeled adducted nucleotides from normal nucleotides. nih.govnih.govberkeley.edu
For the analysis of this compound, a sample containing the compound would be spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good separation. After development, the separated spots can be visualized under UV light or by using specific staining reagents. bibliotekanauki.pl While not a quantitative technique on its own, TLC is invaluable for initial screening and for guiding further analysis by more sophisticated methods like HPLC or MS. bibliotekanauki.pl
Mass Spectrometry (MS) for Structural Elucidation and Detection
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing precise molecular weight information, elemental composition, and structural details through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. nih.govpnnl.gov This is particularly important for distinguishing between isobaric compounds, which have the same nominal mass but different exact masses. For this compound (C₁₃H₂₁N₂O₈P), the theoretical exact mass can be calculated.
The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of polar molecules like nucleoside phosphates, producing intact molecular ions. pnnl.gov When coupled with HRMS analyzers such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), it is possible to obtain mass measurements with accuracies in the low parts-per-million (ppm) range. This level of accuracy is crucial for the unambiguous identification of this compound in complex mixtures. pnnl.gov Chemical derivatization can also be coupled with HRMS to improve analytical performance and overcome limitations from isobaric and isomeric interferences. nih.gov
Table of Theoretical Exact Masses of O(4)-Alkylthymidine 5'-phosphates
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Thymidine (B127349) 5'-phosphate | C₁₀H₁₅N₂O₈P | 322.0515 |
| O(4)-Methylthymidine 5'-phosphate | C₁₁H₁₇N₂O₈P | 336.0671 |
| O(4)-Ethylthymidine 5'-phosphate | C₁₂H₁₉N₂O₈P | 350.0828 |
| This compound | C₁₃H₂₁N₂O₈P | 364.0984 |
Note: Exact masses were calculated based on the most abundant isotopes of each element (C: 12.000000, H: 1.007825, N: 14.003074, O: 15.994915, P: 30.973762). sisweb.com
Ion Selective Mode Mass Spectrometry for Compound Confirmation
Ion Selective Mode Mass Spectrometry, which includes techniques like Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM), offers exceptional sensitivity and selectivity for the detection and quantification of specific compounds in complex matrices. nih.gov These methods are particularly valuable when analyzing trace levels of modified nucleosides.
In a typical LC-MS/MS experiment using MRM, the first quadrupole (Q1) is set to select the precursor ion of this compound (e.g., the [M-H]⁻ ion at m/z 363.0912 in negative ion mode). This selected ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the target analyte, significantly reducing background noise and enhancing detection limits.
While specific MRM transitions for this compound are not widely published, they can be readily determined by infusing a standard of the compound and optimizing the collision energy to produce stable and abundant fragment ions. This approach has been successfully applied to the analysis of various DNA adducts and modified nucleosides. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structure and dynamic properties of molecules in solution. nih.gov For this compound, NMR studies are crucial for understanding how the bulky isopropyl group affects the conformation of the nucleoside and its interactions with biological macromolecules, such as DNA polymerases.
Detailed research findings from NMR studies provide insight into the preferred conformations of the molecule. Both ¹H and ³¹P NMR are particularly valuable. ¹H NMR spectra, though often complex for nucleotides, offer information on the sugar pucker, the glycosidic bond orientation (syn vs. anti), and the conformation of the exocyclic C4'-C5' bond. nih.govmagritek.com The chemical shifts and coupling constants of the sugar protons are sensitive to these conformational parameters.
³¹P NMR spectroscopy provides a more direct probe of the phosphate group's environment and the backbone conformation of oligonucleotides containing this modification. mdpi.com The ³¹P nucleus has a 100% natural abundance and a wide chemical shift range, which allows for clear separation of signals from different phosphorus environments. mdpi.com For a phosphoramidite, the phosphorus (III) center is chiral, often resulting in two distinct signals in the ³¹P NMR spectrum for the two diastereomers, typically observed in the region of 140 ppm to 155 ppm. magritek.com Upon oxidation to the phosphate (V) state, as in this compound, the chemical shift moves to a different region, and its value is highly sensitive to the local geometry and bonding interactions. mdpi.com
Studies on analogous O4-alkylated thymidine triphosphates have shown that the size of the alkyl group influences the interaction with enzymes like E. coli DNA Polymerase I. nih.gov While the structure of O4-alkylthymidine does not permit standard Watson-Crick hydrogen bonding with deoxyadenosine (B7792050), it can still be incorporated into a DNA structure. nih.gov NMR can be employed to study the dynamics of these interactions and the resulting conformational changes in both the nucleotide and the enzyme's active site. nih.gov Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine internuclear distances, providing crucial constraints for building 3D structural models of the compound and its complexes. nih.gov
Table 1: Key NMR Parameters for Conformational Analysis
| NMR Parameter | Information Gained | Typical Nuclei Observed |
| Chemical Shift (δ) | Provides information about the local electronic environment of the nucleus. | ¹H, ¹³C, ³¹P |
| Scalar Coupling (J) | Reveals through-bond connectivity and dihedral angles (e.g., sugar pucker). | ¹H-¹H, ¹H-³¹P |
| Nuclear Overhauser Effect (NOE) | Determines through-space proximity of nuclei (up to ~5 Å), defining 3D structure. | ¹H-¹H |
| Spin-Lattice Relaxation (T1) | Gives insight into molecular motion and dynamics. researchgate.net | ¹H, ¹³C, ³¹P |
Spectrophotometric Methods for Quantitative Analysis in Biochemical Assays
Spectrophotometry is a widely used technique for the quantitative analysis of compounds in biochemical assays due to its simplicity, speed, and accessibility. For phosphate-containing molecules like this compound, a common and robust method involves the quantification of the phosphate moiety.
The most established method is based on the formation of a phosphomolybdate complex. scispace.com In an acidic medium, orthophosphate reacts with an ammonium molybdate (B1676688) reagent to form a yellow phosphomolybdic acid complex. scispace.comthaiscience.info This complex is then reduced by an agent such as ascorbic acid to form a intensely colored, stable molybdenum blue complex. thaiscience.inforesearchgate.net The intensity of the blue color is directly proportional to the concentration of phosphate in the sample and can be measured spectrophotometrically at a specific wavelength, typically between 740 nm and 890 nm. researchgate.netsemanticscholar.org
This method can be adapted to measure the total amount of this compound in a sample after enzymatic or chemical hydrolysis to release the inorganic phosphate. The assay's sensitivity and accuracy make it suitable for various applications, including kinetic studies of enzymes that process this nucleotide analogue. nih.gov For instance, in an assay measuring the incorporation of O(4)-isopropylthymidine 5'-triphosphate by DNA polymerase, the amount of pyrophosphate released could be quantified using a coupled enzymatic reaction that ultimately leads to a change in absorbance.
Table 2: Molybdenum Blue Method for Phosphate Quantification
| Step | Reagent/Condition | Purpose |
| 1. Sample Preparation | Acid Hydrolysis (if necessary) | To liberate inorganic orthophosphate from the nucleotide. |
| 2. Complex Formation | Acidic solution (e.g., H₂SO₄), Ammonium Molybdate | Formation of a colorless phosphomolybdate complex. scispace.comthaiscience.info |
| 3. Reduction | Ascorbic Acid | Reduction of the phosphomolybdate complex to form the molybdenum blue complex. researchgate.net |
| 4. Measurement | Spectrophotometer | Measurement of absorbance at λmax (e.g., 890 nm). scispace.comresearchgate.net |
The system typically follows the Beer-Lambert law within a specific concentration range, allowing for the creation of a standard curve using known concentrations of a phosphate standard. researchgate.net
Validation Methodologies for Analytical Performance Characteristics in Research (e.g., Precision, Accuracy, Linearity, Limit of Detection, Limit of Quantification)
Validation of an analytical method is essential to ensure that the data generated are reliable, reproducible, and fit for the intended purpose. edqm.eudcvmn.org For research involving this compound, any quantitative method, whether spectrophotometric or chromatographic, must be validated for its performance characteristics. edqm.eu
The key validation parameters include:
Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations) are typically evaluated. edqm.eu
Accuracy: This measures the closeness of the experimental value to a known, true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a sample matrix. edqm.eu The percentage recovery is then calculated. For O(4)-ethylthymidine, a related compound, adduct recovery was found to be greater than 80%. nih.gov
Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear regression analysis is performed, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. An r value of 0.9988 was obtained for a phosphate analysis method. researchgate.net
Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. It is often calculated based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response of blank samples. d-nb.info
Limit of Quantification (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. d-nb.info The LOQ is commonly defined as 10 times the signal-to-noise ratio or 10 times the standard deviation of the blank. d-nb.info For an assay detecting a related compound, the detection limit was approximately 500 amol. nih.gov A spectrophotometric method for phosphate had an LOD of 0.03 mg/L and an LOQ of 0.05 mg/L. thaiscience.info
Failures that occur during the validation process and the steps taken to resolve them should be documented to provide a complete picture of the method's reliability. dcvmn.org
Table 3: Summary of Analytical Method Validation Parameters
| Parameter | Definition | Common Acceptance Criteria for Research Assays |
| Precision | Closeness of agreement between a series of measurements. | RSD ≤ 15-20% |
| Accuracy | Closeness of the test results to the true value. | Recovery of 80-120% |
| Linearity | Proportionality of the measured value to the concentration. | Correlation coefficient (r) ≥ 0.99 |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified. | Signal-to-Noise Ratio ≥ 10:1 |
Broader Academic Implications and Future Research Trajectories
O(4)-Isopropylthymidine as a Research Model for Alkylating Agent-Induced DNA Damage
O(4)-Isopropylthymidine, a modified nucleoside, serves as a crucial research model for studying the genotoxic effects of certain alkylating agents, particularly N-nitroso compounds. These carcinogens can lead to the formation of various alkylated DNA bases, including O4-alkylthymidines. nih.gov The isopropyl derivative, with its bulky three-carbon branched chain, provides a specific tool to investigate the steric and mechanistic challenges this type of DNA lesion presents to cellular machinery. nih.gov By synthesizing O(4)-isopropylthymidine 5'-triphosphate, researchers can introduce this specific adduct into DNA templates in a controlled manner, allowing for precise examination of its consequences on DNA replication and repair. nih.govnih.gov This model is invaluable for understanding how such damage, if not properly repaired, can initiate carcinogenic processes. nih.gov The poor in-vivo repair observed for structurally similar adducts like O4-ethyldeoxythymidine suggests that the bulky O(4)-isopropyldeoxythymidine would also be persistent, making it a potent initiator of mutagenesis. nih.gov
Elucidating Fundamental Mechanisms of DNA Damage, Repair, and Mutagenesis
The study of O(4)-Isopropylthymidine provides significant insights into the fundamental mechanisms of DNA damage and mutagenesis. When present in the DNA template, O(4)-alkylated thymidines are highly mutagenic. nih.gov Research using O(4)-isopropylthymidine triphosphate has demonstrated that this modified nucleotide can be incorporated into a DNA strand by enzymes like Escherichia coli DNA polymerase I. nih.gov Following incorporation, the O(4)-isopropylthymidine lesion disrupts standard Watson-Crick base pairing. Instead of pairing with adenine, it preferentially pairs with guanine (B1146940) during subsequent rounds of DNA replication. nih.gov
This mispairing event leads to the frequent misincorporation of deoxyguanosine triphosphate (dGTP) opposite the lesion. nih.gov The ultimate result of this process is a T:A to C:G transition mutation, a specific type of point mutation that can alter genetic information and potentially lead to disease. nih.gov The inability of the O4-alkylthymidine structure to form normal hydrogen bonds with deoxyadenosine (B7792050) is a key factor in this mutagenic pathway. nih.gov Furthermore, polymers containing O(4)-isopropylthymidine have been found to be resistant to hydrolysis by various nucleases, which suggests that the presence of this bulky adduct may also impede certain repair pathways, compounding its mutagenic potential. nih.gov
Contributions to the Understanding of DNA Polymerase Fidelity and Processivity
O(4)-Isopropylthymidine has been instrumental in clarifying the concepts of DNA polymerase fidelity and processivity. Fidelity refers to the ability of a polymerase to select and insert the correct nucleotide, while processivity is its ability to perform multiple consecutive incorporations without dissociating from the template. Studies using E. coli DNA polymerase I show that O(4)-isopropylthymidine 5'-triphosphate can be incorporated into DNA, but with significantly lower efficiency than its natural counterpart, thymidine (B127349) 5'-triphosphate (dTTP). nih.gov
The efficiency of incorporation decreases as the size of the alkyl group on the O4 position increases from methyl to ethyl to isopropyl. nih.gov This is reflected in the apparent Michaelis constant (Kmapp), where a higher value indicates lower affinity of the enzyme for the substrate. The Kmapp for O(4)-isopropylthymidine triphosphate is nearly 50 times higher than that for dTTP, highlighting the challenge the bulky isopropyl group poses to the polymerase's active site. nih.gov Although the polymerase can incorporate the modified nucleotide, the resulting distorted primer end quickly terminates further synthesis, demonstrating a marked decrease in processivity. nih.gov
Table 1: Apparent Michaelis Constants (Kmapp) for dTTP and O4-Alkyl-dTTP Analogs with E. coli DNA Polymerase I
| Compound | Kmapp (μM) |
|---|---|
| Thymidine 5'-triphosphate (dTTP) | 0.7 |
| O(4)-methylthymidine triphosphate | 5 |
| O(4)-ethylthymidine 5'-triphosphate | 11 |
| O(4)-isopropylthymidine 5'-triphosphate | 33 |
Data sourced from a study on the kinetics of incorporation by E. coli DNA Polymerase I. nih.gov
Development of Research Tools and Probes Based on Modified Nucleotides for Nucleic Acid Studies
The synthesis and application of O(4)-isopropylthymidine 5'-phosphate and its triphosphate form exemplify the broader utility of modified nucleotides as research tools. These synthetic analogs allow scientists to probe the intricate functions of enzymes involved in nucleic acid metabolism. nih.govnih.gov By incorporating specific modifications, such as the O4-isopropyl group, researchers can ask targeted questions about enzyme-substrate interactions, the structural tolerance of active sites, and the downstream consequences of DNA lesions. nih.gov
The development of modified nucleotides extends beyond studying DNA damage. For instance, metabolically stable 5'-phosphate analogs have been designed for single-stranded siRNA to enhance their therapeutic activity. nih.gov Other modified nucleotides, like 5'-amino-5'-deoxythymidine (B1215968) 5'-triphosphate, have been used to create polynucleotides with phosphoramidate (B1195095) bonds, which can serve as specialized primers for DNA polymerase I. nih.gov These examples show a widespread strategy: creating bespoke nucleotide analogs to function as probes, inhibitors, or unique substrates to dissect and manipulate biological processes involving DNA and RNA. nih.govnih.gov
Integration with Systems Biology Approaches for Comprehensive Biochemical Pathway Analysis
While specific systems biology analyses centered on this compound are not extensively documented, its study provides critical data points that can be integrated into larger computational models. Systems biology aims to understand the complex, bidirectional relationship between cellular processes, such as the interplay between DNA damage response (DDR) and cellular metabolism. mdpi.com
Information on how a specific lesion like O(4)-isopropylthymidine affects DNA polymerase kinetics, induces mutations, and potentially evades repair pathways can be used as inputs for these models. nih.govnih.gov By combining this molecular-level data with broader information on cell cycle checkpoints, protein expression changes, and metabolic shifts following DNA damage, a more comprehensive and predictive model of an organism's response to alkylating agents can be built. mdpi.com This integrative approach can help elucidate how a single type of DNA adduct can ripple through multiple biochemical pathways, ultimately contributing to cellular outcomes like survival, apoptosis, or carcinogenesis.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for O(4)-Isopropylthymidine 5'-phosphate, and what challenges arise during its phosphorylation?
- Methodological Answer : Synthesis typically involves protecting the thymidine hydroxyl groups (e.g., using tert-butyldimethylsilyl) to prevent unwanted side reactions. The phosphorylation step often employs phosphoramidite or H-phosphonate chemistry, with isopropyl groups introduced via nucleophilic substitution. Key challenges include regioselectivity at the O(4) position and avoiding hydrolysis of the phosphate ester. Purification via reverse-phase HPLC or ion-exchange chromatography is critical to isolate the target compound .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while P NMR confirms phosphate integrity (δ ~0–5 ppm for monophosphate esters). H and C NMR identify the isopropyl moiety (e.g., methyl doublets at δ 1.2–1.4 ppm). X-ray crystallography resolves stereochemical ambiguities but requires high-purity crystals. Cross-referencing with thymidine diphosphate analogs (e.g., TYD in ) aids spectral interpretation.
Q. How can researchers ensure accurate quantification of O(4)-Isopropylthio derivatives in enzymatic assays?
- Methodological Answer : Use UV-Vis spectroscopy (λ ~267 nm for thymidine analogs) with calibration curves in relevant buffers. For trace analysis, LC-MS/MS with isotopically labeled internal standards (e.g., C-thymidine) improves precision. Phosphate-specific assays (e.g., malachite green) require controls to exclude interference from free phosphate or degraded products .
Advanced Research Questions
Q. How should researchers design experiments to address discrepancies between computational docking predictions and observed enzyme inhibition for this compound?
- Methodological Answer : Conduct competitive inhibition assays (e.g., varying substrate/enzyme ratios) to validate binding kinetics. Compare molecular dynamics simulations with experimental IC values. If discrepancies persist, evaluate protonation states (via pH titration) or solvation effects using explicit solvent models. Cross-validate with mutational studies targeting predicted binding residues .
Q. What experimental strategies optimize the stability of this compound in aqueous buffers for long-term studies?
- Methodological Answer : Stabilize the compound by adjusting buffer pH to 6.5–7.5 (minimizes phosphate ester hydrolysis) and adding chelators (e.g., EDTA) to sequester metal ions. Lyophilization in inert atmospheres prevents oxidative degradation. Monitor stability via accelerated aging studies (40°C/75% RH) with periodic HPLC analysis. Storage at −80°C in amber vials is recommended .
Q. How can contradictory reports on the role of O(4)-substituted thymidine analogs in enzyme inhibition be critically evaluated?
- Methodological Answer : Perform meta-analyses of kinetic data (e.g., , ) across studies, accounting for assay conditions (pH, temperature). Use statistical tools like Bland-Altman plots to identify systematic biases. Replicate experiments under standardized protocols (e.g., fixed enzyme concentrations, pre-incubation times) to isolate variables. Discrepancies may arise from differences in enzyme isoforms or buffer compositions .
Data Analysis and Interpretation
Q. What statistical approaches resolve variability in phosphate regeneration rates observed in this compound degradation studies?
- Methodological Answer : Apply nonlinear regression to fit first-order decay models, reporting 95% confidence intervals for rate constants. Use ANOVA to compare degradation rates across experimental groups (e.g., pH levels). Outliers identified via Grubbs’ test should be scrutinized for methodological errors (e.g., incomplete mixing) .
Q. How can researchers validate the purity of synthesized this compound for regulatory submissions?
- Methodological Answer : Combine orthogonal methods:
- HPLC-DAD : Purity >98% (area normalization at 254 nm).
- Elemental Analysis : Match calculated vs. observed C/H/N/P ratios.
- Residual Solvents : GC-MS to detect traces of acetonitrile/DMF.
Document all data in compliance with pharmaceutical research guidelines (e.g., ICH Q3A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
